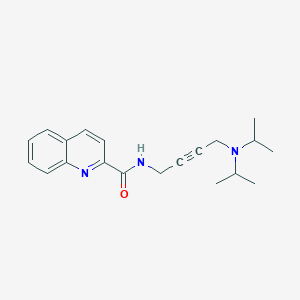

N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide, also known as DIBOQ, is a chemical compound that has gained significant attention in the field of scientific research. DIBOQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.

Wissenschaftliche Forschungsanwendungen

Radioligands for Peripheral Benzodiazepine Receptors

Research has explored quinoline-2-carboxamide derivatives as potential radioligands for imaging peripheral benzodiazepine type receptors (PBR) using positron emission tomography (PET). These studies aim to assess PBR in vivo, offering insights into the brain's response to inflammation, neurodegeneration, and certain types of cancer (Matarrese et al., 2001).

Cytotoxic Activity Against Cancer Cell Lines

Carboxamide derivatives of benzo[b][1,6]naphthyridines, a related class of compounds, have shown potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, underlining the potential for developing new anticancer agents (Deady et al., 2003).

Inhibitors of DNA Methylation

Quinoline derivatives have been investigated for their ability to inhibit DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation. Such inhibitors can induce the re-expression of silenced genes in cancer cells, offering a strategy for cancer therapy (Rilova et al., 2014).

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Quinoline-8-carboxamides have been developed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. Inhibiting PARP-1 is a promising approach for the treatment of cancers that rely on PARP-mediated DNA repair for survival (Lord et al., 2009).

Novel Amide Ligands for Catalysis

The synthesis and application of amide ligands based on quinoline derivatives, such as N,N-diisopropyl quinoline-2-carboxamide, have been explored for use in palladium-catalyzed Suzuki cross-coupling reactions. These findings are significant for the development of efficient, low-cost catalysts for organic synthesis (Liu et al., 2015).

Corrosion Inhibition

Carboxamide derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds act by adsorbing at the metal/solution interface, providing protection against corrosion (Erami et al., 2019).

Eigenschaften

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-15(2)23(16(3)4)14-8-7-13-21-20(24)19-12-11-17-9-5-6-10-18(17)22-19/h5-6,9-12,15-16H,13-14H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBWKKWDIHIXHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=NC2=CC=CC=C2C=C1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2563000.png)

![2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2563002.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2563004.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563009.png)